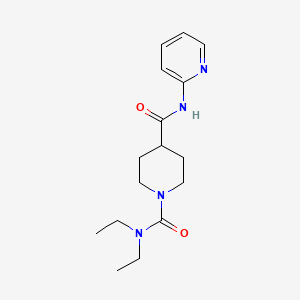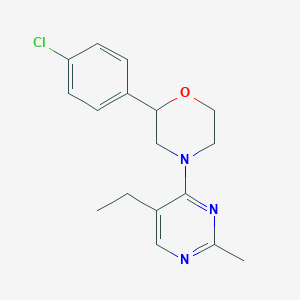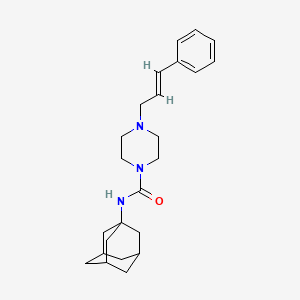![molecular formula C15H24N2O3S B5304652 N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide, also known as FC-75, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
The exact mechanism of action of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a reduction in the excitability of neurons, resulting in the observed anticonvulsant and analgesic effects.
Biochemical and physiological effects:
N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain and spinal cord, which is consistent with its mechanism of action. Additionally, N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide is its potent anticonvulsant and analgesic properties, which make it a valuable tool for studying the GABAergic system and developing new drugs for the treatment of epilepsy and chronic pain. However, the limitations of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide. One area of interest is the development of new drugs based on the structure of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide for the treatment of epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the synthesis of analogs of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide with improved solubility and reduced toxicity could lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide involves the reaction of 1-(2-furylmethyl)piperidine with N-(cyclopropylsulfonyl)imide in the presence of a catalyst such as palladium on carbon. The reaction yields N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide as a white crystalline solid with a melting point of 110-112°C and a molecular weight of 356.46 g/mol.
Applications De Recherche Scientifique
N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Furthermore, N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide has shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[1-(furan-2-ylmethyl)piperidin-3-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c18-21(19,15-5-6-15)16-8-7-13-3-1-9-17(11-13)12-14-4-2-10-20-14/h2,4,10,13,15-16H,1,3,5-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFYLYZQVSYVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CCNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)


![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)